3-Amino-3-methyl-N-benzylazetidine

Beschreibung

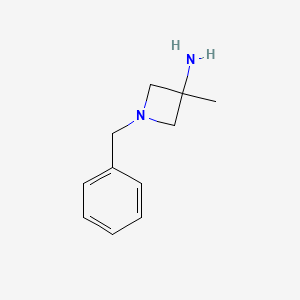

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-benzyl-3-methylazetidin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-11(12)8-13(9-11)7-10-5-3-2-4-6-10/h2-6H,7-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDANDELGCYKWGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1)CC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60731843 | |

| Record name | 1-Benzyl-3-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943437-96-5 | |

| Record name | 1-Benzyl-3-methylazetidin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60731843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-3-methyl-n-benzylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms and Chemical Transformations of 3 Amino 3 Methyl N Benzylazetidine and Analogues

Strain-Driven Reactivity of the Four-Membered Azetidine (B1206935) Ringrsc.org

The chemistry of azetidines is fundamentally influenced by their inherent ring strain, a consequence of the deviation of bond angles from the ideal tetrahedral geometry. rsc.org This strain, while making the ring susceptible to cleavage under certain conditions, also imparts a degree of conformational rigidity. The relief of this strain is a powerful thermodynamic driving force for many of the reactions that azetidines undergo. This inherent reactivity allows for the transformation of the saturated azetidine core into a variety of functionalized acyclic amine derivatives. nih.gov

Ring-Opening Reactions of Azetidinesrsc.orgbeilstein-journals.org

The release of ring strain is most evident in the diverse ring-opening reactions that azetidines readily undergo. These transformations can be initiated by a variety of reagents and proceed through several distinct mechanistic pathways.

Nucleophilic Ring Opening

The azetidine ring, particularly when activated, is susceptible to attack by a wide range of nucleophiles. Activation typically involves protonation or Lewis acid coordination to the ring nitrogen, which enhances the electrophilicity of the ring carbons. The subsequent nucleophilic attack leads to the cleavage of a carbon-nitrogen bond.

For instance, N-activated azetidines can be opened by various nucleophiles such as halides, cyanide, and organometallic reagents. The regioselectivity of the attack is influenced by both steric and electronic factors of the substituents on the azetidine ring. In the case of 3-substituted azetidines, the nucleophile generally attacks the less hindered C4 position.

| Nucleophile | Product | Reference |

| Grignard Reagents | γ-Amino Alcohols | |

| Organolithium Compounds | γ-Amino Alcohols | |

| Cyanide | γ-Amino Nitriles | |

| Azide (B81097) | γ-Azido Amines | |

| Thiols | γ-Amino Thioethers | |

| Amines | 1,3-Diamines | rsc.org |

Electrophilic Ring Opening

While less common than nucleophilic ring-opening, electrophilic attack on the azetidine ring can also lead to its cleavage. This typically involves reaction with strong electrophiles that can activate the C-C or C-N bonds within the ring. For example, treatment with strong acids at elevated temperatures can lead to polymerization or decomposition via ring-opened intermediates.

Hydrogenolysis and Catalytic Cleavagechemrxiv.org

The N-benzyl group of 3-Amino-3-methyl-N-benzylazetidine is readily cleaved by catalytic hydrogenolysis. This reaction, typically carried out using a palladium catalyst (e.g., Pd/C) under a hydrogen atmosphere, results in the formation of the corresponding secondary amine, 3-amino-3-methylazetidine, and toluene. This debenzylation is a common strategy in medicinal chemistry to unmask the azetidine nitrogen for further functionalization. chemrxiv.org

In some cases, depending on the catalyst and reaction conditions, the azetidine ring itself can undergo hydrogenolytic cleavage. This usually occurs at higher temperatures and pressures and can lead to the formation of substituted propanamines. Transition metal catalysts, particularly those based on palladium and platinum, are effective in promoting this transformation.

| Catalyst | Product(s) | Reference |

| Pd/C, H₂ | 3-Amino-3-methylazetidine + Toluene | chemrxiv.org |

| Raney Ni, H₂ | Ring-opened propanamine derivatives | |

| PtO₂, H₂ | Ring-opened propanamine derivatives |

Reactivity of the Secondary Amine (Azetidine Nitrogen)

The nitrogen atom within the azetidine ring, once the N-benzyl group is removed, behaves as a typical secondary amine. It is nucleophilic and can participate in a variety of reactions, including alkylation, acylation, and sulfonylation. These reactions provide a straightforward means to introduce diverse substituents at the N1 position of the azetidine ring, allowing for the synthesis of a wide array of analogs.

| Reagent | Reaction Type | Product |

| Alkyl Halide | N-Alkylation | N-Alkyl-3-amino-3-methylazetidine |

| Acyl Chloride | N-Acylation | N-Acyl-3-amino-3-methylazetidine |

| Sulfonyl Chloride | N-Sulfonylation | N-Sulfonyl-3-amino-3-methylazetidine |

| Aldehyde/Ketone (Reductive Amination) | N-Alkylation | N-Alkyl-3-amino-3-methylazetidine |

Reactivity of the 3-Amino Group

The primary amino group at the C3 position is also a key site for functionalization. Its reactivity is analogous to that of other primary amines, allowing for a range of chemical transformations.

N-Alkylation and N-Acylation: The 3-amino group can be selectively mono- or di-alkylated using appropriate alkylating agents and reaction conditions. organic-chemistry.org Similarly, it readily undergoes acylation with acyl chlorides or anhydrides to form the corresponding amides. These reactions are crucial for building more complex molecular architectures. chemguide.co.uk

Schiff Base Formation: Reaction with aldehydes and ketones leads to the formation of Schiff bases (imines), which can be further reduced to secondary amines. This provides another versatile method for introducing substituents at the 3-amino position.

| Reagent | Reaction Type | Product |

| Alkyl Halide | N-Alkylation | 3-(Alkylamino)-3-methyl-N-benzylazetidine |

| Acyl Chloride | N-Acylation | 3-(Acylamino)-3-methyl-N-benzylazetidine |

| Aldehyde/Ketone | Schiff Base Formation | 3-(Imino)-3-methyl-N-benzylazetidine |

Acylation Reactions

The primary amino group of 3-aminoazetidine analogues is readily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen lone pair attacks the electrophilic carbonyl carbon of the acylating agent, leading to a tetrahedral intermediate which then collapses, expelling a leaving group (e.g., chloride) to form a stable amide. The reaction is typically carried out in the presence of a base to neutralize the acidic byproduct (e.g., HCl). libretexts.org

While specific examples for this compound are not prevalent in readily available literature, studies on closely related analogues, such as 3-aminoazetidin-2-ones (β-lactams), demonstrate this reactivity. These compounds are acylated to form N-(2-oxoazetidin-3-yl)amides, which have been investigated as potent inhibitors of N-acylethanolamine acid amidase (NAAA). nih.gov The formation of these amides highlights the general reactivity of the 3-amino group on the azetidine scaffold.

Table 1: Examples of Acylation Reactions on 3-Aminoazetidin-2-one (B3054971) Analogues nih.gov

| Acyl Chloride | Product (N-(2-oxoazetidin-3-yl)amide) |

|---|---|

| Biphenyl-4-carbonyl chloride | N-(2-Oxoazetidin-3-yl)biphenyl-4-carboxamide |

| 4'-Chlorobiphenyl-4-carbonyl chloride | 4'-Chloro-N-(2-oxoazetidin-3-yl)biphenyl-4-carboxamide |

| 4'-Methoxybiphenyl-4-carbonyl chloride | 4'-Methoxy-N-(2-oxoazetidin-3-yl)biphenyl-4-carboxamide |

| 3'-Chlorobiphenyl-4-carbonyl chloride | 3'-Chloro-N-(2-oxoazetidin-3-yl)biphenyl-4-carboxamide |

This table presents data for 3-aminoazetidin-2-one analogues to illustrate the acylation reactivity of the 3-amino group on an azetidine ring.

Condensation Reactions

Condensation reactions involving the primary amino group of this compound and its analogues provide a powerful method for C-N bond formation and further molecular elaboration. Key examples include the formation of imines through reaction with aldehydes and ketones, and aza-Michael additions.

A primary amine can react with a carbonyl compound, such as an aldehyde or ketone, in a reversible reaction to form a hemiaminal intermediate, which then eliminates water to yield an imine (or Schiff base). nih.gov This condensation is often the first step in reductive amination, a widely used method to form substituted amines. In this two-step, one-pot process, the imine formed in situ is immediately reduced by a reducing agent present in the reaction mixture, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), to give the final amine product. nih.govmasterorganicchemistry.com This method is highly effective for the alkylation of amines. masterorganicchemistry.com

Another important condensation-type reaction is the aza-Michael addition. In this reaction, the amino group acts as a nucleophile and adds to an α,β-unsaturated carbonyl compound. For instance, an N-Boc protected 3-aminoazetidine derivative can add to methyl (N-Boc-azetidin-3-ylidene)acetate in the presence of a base like DBU, leading to functionalized 3,3'-disubstituted azetidine systems. nih.gov

Table 2: Examples of Condensation Reactions with Amino Group Analogues

| Reaction Type | Amine Reactant | Carbonyl/Alkene Reactant | Product Type |

|---|---|---|---|

| Imine Formation | 3-Amino-4-imino-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine | Aromatic Aldehydes (e.g., Benzaldehyde) | N-Benzylideneamino derivative |

| Reductive Amination | Aniline | Various Aldehydes (e.g., 4-methoxybenzaldehyde) | Substituted Secondary Amine |

| Aza-Michael Addition | 3-N-Boc-aminoazetidine | Methyl (N-Boc-azetidin-3-ylidene)acetate | 3,3'-Disubstituted Azetidine |

This table illustrates different types of condensation reactions using analogues to demonstrate the reactivity of a primary amino group relevant to the target compound. nih.govnih.govresearchgate.net

Spectroscopic and Structural Characterization Methodologies for 3 Amino 3 Methyl N Benzylazetidine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon (¹³C).

¹H NMR for Proton Environment and Coupling Analysis

A ¹H NMR spectrum of 3-Amino-3-methyl-N-benzylazetidine would be expected to show distinct signals for the protons of the benzyl (B1604629) group, the azetidine (B1206935) ring, the methyl group, and the amino group. The aromatic protons of the benzyl group would likely appear as a multiplet in the range of 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) would present a singlet, and the protons on the azetidine ring would likely show complex splitting patterns due to their diastereotopic nature. The methyl group protons would appear as a singlet, and the amino group protons would likely be a broad singlet.

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum would provide information on the number of non-equivalent carbon atoms in the molecule. Distinct signals would be expected for the carbons of the phenyl ring, the benzylic carbon, the quaternary carbon of the azetidine ring bonded to the amino and methyl groups, the other two carbons of the azetidine ring, and the methyl carbon.

Two-Dimensional NMR Techniques (e.g., HSQC)

Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) would be invaluable for definitively assigning the proton and carbon signals. An HSQC experiment would show correlations between directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of the signals for the CH, CH₂, and CH₃ groups in the molecule.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum of this compound would be used to identify its key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C-N stretching.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide further structural information. PubChem predicts a monoisotopic mass of 176.13135 Da for C₁₁H₁₆N₂. uni.lu The fragmentation would likely involve the loss of the benzyl group or cleavage of the azetidine ring.

Predicted Mass Spectrometry Data

| Adduct | m/z |

|---|---|

| [M+H]⁺ | 177.13863 |

| [M+Na]⁺ | 199.12057 |

| [M-H]⁻ | 175.12407 |

| [M+NH₄]⁺ | 194.16517 |

| [M+K]⁺ | 215.09451 |

| [M+H-H₂O]⁺ | 159.12861 |

| [M+HCOO]⁻ | 221.12955 |

| [M+CH₃COO]⁻ | 235.14520 |

| [M+Na-2H]⁻ | 197.10602 |

| [M]⁺ | 176.13080 |

| [M]⁻ | 176.13190 |

Table generated from predicted data on PubChemLite. uni.lu

X-ray Crystallography for Solid-State Structure and Stereochemical Assignment

For an unambiguous determination of the three-dimensional structure in the solid state, X-ray crystallography would be the definitive technique. This method would provide precise bond lengths, bond angles, and the conformation of the azetidine ring, as well as the stereochemical arrangement of the substituents. However, no published crystal structure for this compound has been found.

Computational and Theoretical Investigations on Azetidine Ring Systems and Derivatives

Quantum Chemical Methods in Predicting Azetidine (B1206935) Properties and Reactivity

Quantum chemical methods are fundamental tools for understanding the intrinsic properties of azetidine derivatives at the electronic level. These approaches allow for the prediction of molecular geometries, electronic structures, and reactivity indices, which are crucial for rational drug design and synthesis planning.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful and widely used method for investigating the properties of azetidine-containing compounds. researchgate.net It offers a favorable balance between computational cost and accuracy, making it suitable for studying relatively large molecules. DFT calculations are instrumental in optimizing the molecular structures of azetidine derivatives to their lowest energy state. researchgate.netyoutube.com

For instance, in the context of Quantitative Structure-Activity Relationship (QSAR) studies, DFT, often using the B3LYP functional with a basis set like 6-31G*, is employed to calculate molecular descriptors. researchgate.netnih.govnih.gov These descriptors, which include electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moments, and polarizabilities, are essential for building predictive models of biological activity. researchgate.net The energy difference between HOMO and LUMO, known as the energy gap, is a key indicator of chemical reactivity. researchgate.netsyr.edu

Researchers have utilized DFT to investigate structural properties, dipole moments, and other electronic parameters for various heterocyclic compounds. researchgate.net For a molecule like 3-Amino-3-methyl-N-benzylazetidine, DFT calculations can predict its three-dimensional structure, bond lengths, and bond angles, as well as its electronic charge distribution. This information is critical for understanding how the molecule might interact with biological targets.

A hypothetical table of DFT-calculated properties for an azetidine derivative is presented below.

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Relates to electron-donating ability |

| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |

| Energy Gap (HOMO-LUMO) | 5.3 eV | Indicates chemical stability and reactivity |

| Dipole Moment | 2.1 D | Influences solubility and non-covalent interactions |

| Polarizability | 25 ų | Affects intermolecular dispersion forces |

Ab Initio Calculations for Thermochemical Properties

Ab initio quantum chemical methods, which are based on first principles without the use of empirical parameters, provide highly accurate predictions of thermochemical properties. osti.govyoutube.com These methods, such as Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CC) theory, are computationally more intensive than DFT but offer a higher level of theoretical rigor. nih.gov

The determination of the heat of formation for molecules is a critical application of ab initio calculations. osti.govnih.gov High-level methods like W4, HEAT, and focal point analysis can yield thermochemical data with uncertainties of 1 kJ/mol or less. osti.gov For azetidine derivatives, these calculations can provide precise data on their thermodynamic stability. The process often involves calculating the total atomization energy and then deriving the heat of formation. nih.gov These calculations typically include corrections for zero-point vibrational energy, core-valence effects, and relativistic effects to achieve high accuracy. osti.gov

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving azetidines. mit.edu It allows for the study of transition states and reaction intermediates that may be difficult or impossible to observe experimentally. For example, DFT calculations have been used to rationalize the stereoconvergence observed in the lithiation of N-alkyl 2-oxazolinylazetidines. nih.gov These studies can map out the potential energy surface of a reaction, identifying the lowest energy pathways and predicting the stereochemical outcomes. nih.gov

The synthesis of azetidines through methods like the aza Paternò-Büchi reaction has also been investigated using computational tools. rsc.orgrsc.org These studies can explain the regio- and stereoselectivity observed in such cycloaddition reactions by analyzing the energies of the transition state structures. researchgate.net By understanding the reaction mechanism, chemists can optimize reaction conditions to favor the formation of the desired product. mit.edu

Stability and Conformational Analysis of Azetidine Derivatives

The four-membered ring of azetidine is strained, which influences its stability and conformational preferences. rsc.orgacs.org Computational methods are widely used to perform conformational analysis of azetidine derivatives, identifying the most stable three-dimensional arrangements of the atoms. nih.gov This is particularly important for understanding how these molecules fit into the binding sites of biological macromolecules.

Studies have shown that the substituents on the azetidine ring play a crucial role in its stability. For instance, the stability of N-substituted azetidines can be influenced by the electronic properties of the substituent, with delocalization of the nitrogen lone pair affecting the ring's basicity and stability. nih.gov DFT calculations can be used to determine the relative energies of different conformers and the energy barriers to their interconversion. nih.gov This information is vital for understanding the dynamic behavior of these molecules in solution.

Molecular Dynamics Simulations to Understand Interactions and Dynamics

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems, including the interactions of azetidine derivatives with their environment. youtube.comarxiv.org MD simulations can model the behavior of a molecule in a solvent, such as water, or its interaction with a biological target like a protein or DNA. youtube.comnih.gov

These simulations can reveal how a molecule like this compound might bind to a receptor, showing the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. nih.gov By simulating the system over time, typically on the nanosecond to microsecond timescale, MD can provide insights into the flexibility of the molecule and the stability of its binding mode. nih.gov This information is invaluable in drug discovery for predicting binding affinities and guiding the design of more potent and selective inhibitors. youtube.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Azetidine Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govresearchgate.net For azetidine derivatives, QSAR studies can identify the key structural features that are important for a particular biological effect, such as antimicrobial or anticancer activity. researchgate.netijrar.org

The first step in QSAR modeling is to generate a set of molecular descriptors for each compound in the series. nih.gov As mentioned earlier, these descriptors are often calculated using DFT methods. researchgate.netnih.gov Multiple linear regression or other machine learning algorithms are then used to build a model that correlates these descriptors with the observed biological activity. researchgate.netijrar.org

A successful QSAR model can be used to predict the activity of new, unsynthesized azetidine derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.govnih.gov For example, a QSAR study on azetidine-2-carbonitriles as antimalarial agents identified a descriptor related to polarizability as being highly influential on activity. nih.govnih.gov This finding guided the design of new derivatives with potentially enhanced potency.

Below is a table illustrating typical parameters from a QSAR model for a series of bioactive compounds.

| Parameter | Value | Description |

| R² | 0.9465 | Coefficient of determination, indicates the goodness of fit of the model. researchgate.netnih.govnih.gov |

| Q² (cross-validated R²) | 0.8981 | A measure of the model's internal predictive ability. researchgate.netnih.govnih.gov |

| R²_pred (external validation) | 0.6915 | A measure of the model's ability to predict the activity of an external test set. researchgate.netnih.govnih.gov |

This comprehensive computational and theoretical approach allows for a deep understanding of the chemical and biological properties of azetidine derivatives, facilitating the development of new therapeutic agents and other functional materials.

Biological Activities and Pharmacological Applications of Azetidine Derivatives

Azetidines as Bioisosteres in Drug Design and Discovery

In medicinal chemistry, the concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties to enhance a desired biological activity, is a powerful strategy. The azetidine (B1206935) ring has emerged as a valuable bioisostere for larger, more common heterocyclic rings such as piperidine (B6355638) and piperazine. tcichemicals.comacs.orgnih.govnih.govacs.orgmedchemexpress.com This substitution can lead to significant improvements in a compound's pharmacological profile.

The smaller, more rigid structure of azetidine offers several advantages. enamine.net Its conformational constraint can lead to a more defined spatial arrangement of substituents, potentially increasing binding affinity and selectivity for a biological target. enamine.net Replacing a piperidine ring with an azetidine can alter a molecule's metabolic fate. For instance, in the development of serotonin (B10506) 5-HT4 partial agonists, replacing a piperidine ring with an azetidine scaffold successfully shifted metabolism away from N-dealkylation, a common metabolic pathway for piperidines, thereby improving the metabolic profile of the drug candidates. nih.gov

Furthermore, the introduction of the azetidine moiety can improve physicochemical properties like solubility and lipophilicity, which are critical for a drug's absorption, distribution, metabolism, and excretion (ADME) profile. tcichemicals.com Spirocyclic systems containing azetidine, such as 1-azaspiro[3.3]heptane, have been developed as "stretched" analogues or bioisosteres of piperidine, offering different three-dimensional structures for exploring chemical space in drug design. acs.orgmedchemexpress.com This strategy allows for fine-tuning of molecular properties to overcome challenges like poor bioavailability and toxicity that can be associated with more planar structures. tcichemicals.com The successful application of azetidine as a bioisostere has been demonstrated in various drug candidates, including the antihypertensive agent Azelnidipine. enamine.net

Therapeutic Potential of Azetidine-Containing Molecules

The unique structural features of azetidines have been exploited to develop compounds with a broad array of therapeutic activities. Their ability to interact with diverse biological targets, including enzymes, receptors, and cellular pathways, has established them as a privileged scaffold in pharmacology.

Central Nervous System (CNS) Activity (e.g., Antidepressant, Anxiolytic)

Azetidine derivatives have shown significant potential in the treatment of central nervous system (CNS) disorders. They have been investigated for their ability to modulate neurotransmitter systems, leading to antidepressant and anxiolytic effects. A key area of research has been their activity as inhibitors of GABA (gamma-aminobutyric acid) uptake. nih.gov By blocking the reuptake of GABA, the primary inhibitory neurotransmitter in the brain, these compounds can enhance GABAergic transmission, leading to anxiolytic and anticonvulsant effects. For example, certain azetidin-2-ylacetic acid derivatives have been identified as potent inhibitors of the GAT-1 transporter, with IC50 values in the low micromolar range. nih.gov

Additionally, azetidine-based compounds have been developed as potent inhibitors of the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging neurotransmitters like dopamine (B1211576) into synaptic vesicles. nih.gov Lobelane analogues incorporating a central azetidine ring potently inhibited dopamine uptake with Ki values as low as 66 nM. nih.gov Such compounds have potential applications in treating substance abuse and other neurological disorders.

Enzyme Inhibition Capabilities (e.g., MAO-B inhibitors)

The constrained ring system of azetidine makes it an excellent scaffold for designing enzyme inhibitors that can fit into specific binding pockets. Azetidine derivatives have demonstrated inhibitory activity against a variety of enzymes.

One notable class is GABA uptake inhibitors. As mentioned, by blocking GABA transporters (GATs), these compounds increase the concentration of GABA in the synaptic cleft. Structure-activity relationship (SAR) studies have shown that derivatives of azetidin-2-ylacetic acid with a 4,4-diphenylbutenyl or 4,4-bis(3-methyl-2-thienyl)butenyl moiety are potent GAT-1 inhibitors. nih.gov

Azetidine-based compounds have also been developed as potent and selective inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a protein that is aberrantly activated in many cancers. nih.govnih.govacs.org Certain azetidine amides have been shown to inhibit STAT3 with IC50 values in the sub-micromolar range, demonstrating their potential as anticancer agents. nih.govacs.org For example, the azetidine-based compound H172 (9f) inhibits STAT3 activity with an IC50 of 0.38-0.98 μM. nih.gov

Furthermore, azetidin-2-one (B1220530) derivatives have been identified as inhibitors of Phospholipase A2 (PLA2), an enzyme involved in inflammatory processes. nih.gov This inhibition correlates with the anti-inflammatory and antitubercular activity of these compounds. nih.gov

| Compound Class | Target Enzyme | Key Compound(s) | Inhibitory Concentration (IC50) | Reference |

|---|---|---|---|---|

| Azetidin-2-ylacetic acid derivative | GAT-1 | Compound with 4,4-bis(3-methyl-2-thienyl)butenyl moiety | 2.01 µM | nih.gov |

| Azetidin-2-ylacetic acid derivative | GAT-1 | Compound with 4,4-diphenylbutenyl moiety | 2.83 µM | nih.gov |

| Azetidine-3-carboxylic acid derivative | GAT-3 | 1-{2-[tris(4-methoxyphenyl)methoxy]ethyl}azetidine-3-carboxylic acid | 15.3 µM | nih.gov |

| Azetidine Amide | STAT3 | H172 (9f) | 0.38-0.98 µM | nih.gov |

| Azetidine Amide Lead Compound | STAT3 | BP-1-102 | 6.8 µM | nih.gov |

Receptor Ligand Interactions

Azetidine derivatives have been designed to interact with a variety of cell surface receptors, acting as either agonists or antagonists to modulate cellular signaling pathways.

One significant area of research is their interaction with dopamine receptors. Certain azepinoindole derivatives, which are conformationally constrained analogues, have shown strong binding to both D-1 and D-2 dopamine receptors, as well as serotonin (S-2) receptors, indicating their potential as antipsychotic agents. nih.gov

Another important target is the free fatty acid receptor 2 (FFA2, also known as GPR43), a G-protein coupled receptor involved in inflammatory responses. nih.govresearchgate.netscienceopen.com A class of azetidines has been developed as potent FFA2 antagonists. nih.govresearchgate.net Multiparametric optimization led to the discovery of compounds like GLPG0974, which shows nanomolar potency on the receptor and has been investigated in clinical trials for inflammatory conditions. nih.govresearchgate.net

| Compound | Receptor Target | Activity | Key Finding | Reference |

|---|---|---|---|---|

| GLPG0974 | FFA2 (GPR43) | Antagonist | Nanomolar potency, entered clinical trials. | nih.govresearchgate.net |

| Azepinoindole derivatives (e.g., compounds 7, 9, 19) | Dopamine (D1, D2), Serotonin (S2) | Antagonist | Strong binding affinity, antipsychotic activity in vivo. | nih.gov |

| Azetidine analogs of Lobelane (e.g., 15a-c, 22a-c) | VMAT2 | Inhibitor | Potently inhibited [3H]dopamine uptake (Ki ≤ 66 nM). | nih.gov |

Antimicrobial Efficacy (e.g., Antibacterial, Antifungal, Antitubercular)

The azetidin-2-one ring, also known as the β-lactam ring, is the core pharmacophore of one of the most important classes of antibiotics, including penicillins and cephalosporins. pharmatutor.org Beyond classical β-lactams, a wide range of novel azetidine and azetidin-2-one derivatives have been synthesized and evaluated for their efficacy against various microbial pathogens.

Antibacterial and Antifungal Activity: Numerous studies have demonstrated the broad-spectrum antimicrobial activity of azetidinone derivatives. pharmatutor.orgmedwinpublishers.com They have shown inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. pharmatutor.orgnih.gov For example, certain 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine derivatives displayed potent activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. nih.gov The antifungal activity has also been well-documented, with compounds showing efficacy against fungi like Aspergillus niger and Candida albicans. wisdomlib.orgresearchgate.net A novel chitosan-azetidine derivative exhibited a significant antifungal inhibitory index of 26.19% against Aspergillus fumigatus. nih.govnih.gov

Antitubercular Activity: Tuberculosis remains a major global health threat, and the emergence of multidrug-resistant strains of Mycobacterium tuberculosis (Mtb) necessitates the development of new drugs. nih.govacs.org Azetidine derivatives have emerged as a promising class of antitubercular agents. nih.govthieme-connect.com Certain azetidin-2-one analogues exhibit potent activity, with MIC values against the Mtb H37Rv strain as low as 0.78 µg/mL. nih.gov A series of azetidine derivatives termed BGAz were found to be potent against both drug-sensitive and multidrug-resistant Mtb, with MIC values below 10 µM, by inhibiting mycolic acid biosynthesis. nih.govacs.org

| Compound Class/Derivative | Target Organism | Activity (MIC) | Reference |

|---|---|---|---|

| Azetidin-2-one derivative (4g) | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL | nih.gov |

| Azetidin-2-one derivative (4f) | Mycobacterium tuberculosis H37Rv | 1.56 µg/mL | nih.gov |

| BGAz-003, BGAz-004 | Mycobacterium tuberculosis H37Rv | 3.3 µM | acs.org |

| BGAz-002 | Mycobacterium tuberculosis H37Rv | 6.2 µM | acs.org |

| BGAz-005 | Mycobacterium tuberculosis H37Rv | 7.2 µM | acs.org |

| 1-(4-chlorobenzyl)-3-nitro-4-(p-tolyl)azetidine (22) | Gram-positive bacteria | 4 µg/mL | nih.gov |

| Azetidin-2-one derivative (AZ-20) | Gram-positive & Gram-negative bacteria | 3.34-3.71 µM | nih.gov |

Anticancer and Anti-inflammatory Properties

The rigid azetidine scaffold has proven to be a valuable framework for developing agents that target pathways involved in cancer and inflammation.

Anticancer Properties: Azetidine derivatives have demonstrated significant potential as anticancer agents through various mechanisms. medwinpublishers.comresearchgate.net As previously noted, they can act as potent inhibitors of STAT3, a transcription factor that is constitutively active in many human cancers and promotes proliferation, survival, and metastasis. nih.govnih.govacs.org Azetidine-based STAT3 inhibitors have been shown to induce cell death in breast cancer cells and inhibit tumor growth in vivo. nih.gov In one study, azetidine compounds inhibited the growth of triple-negative breast cancer xenografts. nih.gov Other azetidin-2-one derivatives have been evaluated for cytotoxicity against various cancer cell lines, such as MCF-7, with some compounds showing high efficacy. nih.gov

Anti-inflammatory Properties: The anti-inflammatory potential of azetidine derivatives is also an active area of investigation. Their mechanisms of action often involve the modulation of key inflammatory mediators. For instance, the inhibition of the FFA2 receptor by azetidine antagonists represents a targeted approach to treating inflammatory diseases. nih.govresearchgate.net Additionally, the ability of azetidin-2-one derivatives to inhibit the PLA2 enzyme, which is involved in the production of pro-inflammatory arachidonic acid metabolites, provides another pathway for their anti-inflammatory effects. nih.gov Research has shown a correlation between the anti-inflammatory and antitubercular activities of certain azetidin-2-one analogues and their inhibition of PLA2. nih.gov

| Compound Class/Derivative | Cancer Cell Line | Activity (IC50) | Mechanism | Reference |

|---|---|---|---|---|

| Azetidine Amide (H172 (9f)) | - | 0.38-0.98 µM | STAT3 Inhibition | nih.gov |

| Azetidine Amide (H182) | - | 0.38-0.98 µM | STAT3 Inhibition | nih.gov |

| 4-(substituted)-azetidin-2-one (AZ-5) | MCF-7 | < 94% inhibition at 2 µM | Cytotoxicity | nih.gov |

| 4-(substituted)-azetidin-2-one (AZ-9) | MCF-7 | < 94% inhibition at 2 µM | Cytotoxicity | nih.gov |

| 4-(substituted)-azetidin-2-one (AZ-10) | MCF-7 | < 94% inhibition at 2 µM | Cytotoxicity | nih.gov |

Azetidine Motifs in Natural Products and Their Biological Significance

While the specific compound 3-Amino-3-methyl-N-benzylazetidine has not been reported as a naturally occurring product, the azetidine ring is a structural feature found in a number of bioactive natural products. The presence of this strained four-membered heterocycle often imparts significant biological activity to the parent molecule. The study of these natural products provides insight into the potential biological relevance of azetidine-containing compounds. nih.govwikipedia.org

Two notable examples of azetidine-containing natural products are the penaresidins and mugineic acids.

Penaresidins , isolated from the marine sponge Penares sp., are a family of alkaloids possessing a highly functionalized azetidine core. nih.govnih.govresearchgate.netacs.org These compounds, including Penaresidin A and B, exhibit a range of biological activities, including cytotoxic and antifungal properties. Their unique structure, featuring a 2,3,4-trisubstituted azetidine ring, has attracted considerable interest from the synthetic chemistry community. nih.govresearchgate.net

Mugineic acids are a class of phytosiderophores, which are iron-chelating compounds released by graminaceous plants (grasses) to facilitate iron uptake from the soil. jmchemsci.comuni.lumdpi.com The biosynthesis of mugineic acids involves the formation of an azetidine-2-carboxylic acid moiety, which is crucial for their function in sequestering iron(III) ions. prestwickchemical.commdpi.com The ability of these molecules to selectively bind and transport metal ions highlights a key biological role for the azetidine scaffold in nature.

The biological activities of these and other azetidine-containing natural products underscore the importance of the azetidine motif as a pharmacologically relevant scaffold. frontiersin.org The strained nature of the four-membered ring can contribute to enhanced binding affinity and specific conformational preferences in biological targets. nih.gov

Azetidine Derivatives as Non-Natural Amino Acids and Peptide Mimetics

The compound This compound itself is not a standard amino acid. However, the 3-aminoazetidine core represents a valuable scaffold for the design of non-natural amino acids and peptide mimetics. The incorporation of such constrained cyclic structures into peptides can induce specific secondary structures and enhance metabolic stability. nih.govnih.gov

Azetidine-2-carboxylic acid, a close structural analog, is a known non-proteinogenic amino acid found in some plants. wikipedia.org It can be mistakenly incorporated into proteins in place of proline, leading to altered protein structures and functions. This demonstrates the ability of the azetidine ring to mimic natural amino acid residues.

The constrained nature of the azetidine ring is a key feature in its use in peptidomimetics. When incorporated into a peptide backbone, an azetidine derivative can induce specific turns, such as γ-turns. nih.govnih.gov This is in contrast to the more common β-turns induced by proline residues. nih.gov This ability to dictate peptide conformation is crucial for designing peptides with specific biological activities.

For instance, the introduction of a 3-aminoazetidine (3-AAz) subunit has been shown to be an effective strategy for the synthesis of small cyclic peptides. nih.gov The azetidine unit acts as a turn-inducing element, facilitating the cyclization of linear peptides. researchgate.netnih.gov Furthermore, the resulting azetidine-containing cyclic peptides exhibit increased resistance to proteolytic degradation. nih.gov

The table below summarizes the impact of incorporating azetidine-based amino acids into peptides.

| Azetidine Derivative | Impact on Peptide Structure and Function | Reference(s) |

| Azetidine-2-carboxylic acid | Induces γ-turn conformations; can replace proline. | nih.gov |

| 3-Aminoazetidine (3-AAz) | Facilitates cyclization of small peptides; enhances proteolytic stability. | researchgate.netnih.gov |

| 2-Alkyl-2-carboxyazetidines | Stabilize γ-turn-like conformations in short peptides. | nih.gov |

Applications in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) is a powerful method for identifying lead compounds in drug discovery. This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. frontiersin.orgfrontiersin.orgdrughunter.com These initial hits can then be optimized and grown into more potent drug candidates. nih.govnih.gov

While there is no specific report on the use of This compound in an FBDD campaign, its structural motifs, namely the N-benzylazetidine and 3-aminoazetidine cores, are of significant interest in the design of fragment libraries. prestwickchemical.comchembridge.comenamine.netenamine.net

The "Rule of Three" is a common guideline for the selection of fragments, which suggests that fragments should have a molecular weight of ≤ 300 Da, ≤ 3 hydrogen bond donors, ≤ 3 hydrogen bond acceptors, and a cLogP of ≤ 3. nih.govThis compound (MW: 176.26 g/mol , H-bond donors: 1, H-bond acceptors: 2, calculated cLogP: ~1.5-2.0) fits well within these parameters, making it a suitable candidate for inclusion in a fragment library.

Azetidine-containing fragments are valuable in FBDD due to their three-dimensional character and conformational rigidity. nih.gov The N-benzyl group provides a vector for interaction with aromatic-binding pockets, while the 3-amino group offers a point for hydrogen bonding and further chemical elaboration. The 3-methyl group can provide a steric constraint and influence the binding orientation.

The table below outlines the general characteristics of fragments and the potential utility of azetidine-containing fragments in FBDD.

| Fragment Characteristic | General Guideline (Rule of Three) | Relevance of Azetidine Fragments | Reference(s) |

| Molecular Weight | ≤ 300 Da | The core azetidine scaffold is small, allowing for various substitutions while remaining within the fragment size range. | nih.gov |

| Hydrogen Bond Donors | ≤ 3 | The amino group on 3-aminoazetidines provides a key hydrogen bond donor. | nih.gov |

| Hydrogen Bond Acceptors | ≤ 3 | The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor. | nih.gov |

| cLogP | ≤ 3 | The polarity of the azetidine ring can help maintain a favorable cLogP. | nih.gov |

| 3D Shape | Desirable for exploring complex binding sites | The non-planar nature of the azetidine ring provides valuable 3D character. | nih.gov |

Structure-Activity Relationship (SAR) Studies of N-Benzylazetidines and 3-Aminoazetidines

While specific SAR studies for This compound are not available in the public domain, general SAR trends for N-benzylazetidines and 3-aminoazetidines have been explored in the context of various biological targets. These studies provide a framework for understanding how modifications to this scaffold might influence biological activity.

N-Benzylazetidines: The N-benzyl group is a common feature in many biologically active compounds and is often involved in cation-π or hydrophobic interactions with target proteins. nih.gov SAR studies on N-benzyl derivatives often focus on the substitution pattern of the benzyl (B1604629) ring. Electron-donating or electron-withdrawing groups on the phenyl ring can significantly modulate activity, as can the position of these substituents. nih.govnih.govnih.gov

3-Aminoazetidines: The 3-amino group is a key functional handle that can participate in hydrogen bonding interactions with the target. Its basicity can also be important for activity. SAR studies on 3-aminoazetidines often involve acylation, sulfonylation, or alkylation of the amino group to probe the steric and electronic requirements of the binding site. nih.govnih.gov

The presence of a methyl group at the 3-position, as in This compound , would be expected to have a significant impact on the molecule's conformation and binding properties. The methyl group can provide a beneficial steric interaction, or it could lead to a steric clash, depending on the topology of the binding site. It also restricts the rotational freedom around the C3-N bond, which can pre-organize the molecule into a bioactive conformation, potentially increasing potency.

The following table summarizes general SAR findings for related azetidine scaffolds.

| Scaffold | Position of Modification | Type of Modification | General Impact on Activity | Reference(s) |

| N-Benzylazetidine | Benzyl Ring | Substitution (electron-donating/withdrawing groups) | Modulates electronic properties and hydrophobic interactions, affecting binding affinity. | nih.govnih.gov |

| 3-Aminoazetidine | 3-Amino Group | Acylation, Sulfonylation, Alkylation | Alters hydrogen bonding capacity and steric bulk, influencing target engagement. | nih.govnih.gov |

| 3-Substituted Azetidine | 3-Position | Alkyl substitution (e.g., methyl) | Restricts conformation and can provide specific steric interactions, potentially enhancing potency and selectivity. | nih.gov |

Future Perspectives and Advanced Research Directions

Development of Innovative and Sustainable Synthetic Routes for Complex Azetidines

The synthesis of azetidines has historically been challenging due to the high ring strain of the four-membered ring. medwinpublishers.comnih.gov However, recent advancements have focused on creating more complex and densely functionalized azetidines through innovative and sustainable methods.

Future efforts are directed towards photochemical strategies, such as the visible light-mediated aza Paternò-Büchi reaction, which allows for the scalable synthesis of azetidines with diverse regio- and stereochemistry. mit.educhemrxiv.org This method has proven effective for creating novel energetic materials and is expected to be adapted for pharmaceutical and agrochemical development. chemrxiv.org Another promising area is the development of flow chemistry processes. Continuous flow synthesis has been shown to enable the management of highly reactive lithiated intermediates at higher temperatures than in batch processes, using eco-friendly solvents like cyclopentyl methyl ether (CPME). uniba.it This approach not only improves safety and scalability but also aligns with the principles of green chemistry.

Researchers are also exploring multicomponent reactions to construct complex azetidines efficiently. For instance, a copper-catalyzed reaction involving sulfonylazides, alkynes, and carbodiimides has been used to produce highly substituted 2-(sulfonylimino)-4-(alkylimino)azetidines in a single step. acs.org The development of synthetic pathways that allow for the diversification of densely functionalized azetidine (B1206935) cores into a wide array of fused, bridged, and spirocyclic systems is a key goal for creating lead-like libraries for drug discovery. acs.orgnih.gov

| Synthetic Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Photochemical Synthesis (Aza Paternò-Büchi) | Visible light-mediated [2+2] photocycloaddition to form the azetidine ring. | Scalable, allows for diverse regio- and stereochemistry, applicable to various industries. | mit.educhemrxiv.org |

| Continuous Flow Synthesis | Utilizes microreactor technology to manage reactive intermediates, enabling reactions at higher temperatures. | Improved safety, scalability, and use of sustainable solvents. | uniba.it |

| Multicomponent Reactions | Combines three or more reactants in a single step to form complex products. | High efficiency and atom economy for creating highly substituted azetidines. | acs.org |

| Diversity-Oriented Synthesis | Pathways designed to convert simple azetidine cores into a wide variety of complex scaffolds (fused, bridged, spirocyclic). | Rapid generation of structurally diverse libraries for high-throughput screening. | acs.orgnih.gov |

Exploration of Novel Reactivity Patterns for Expanding Chemical Space

The strain inherent in the azetidine ring is a driving force for its unique reactivity, which can be harnessed to synthesize other important heterocyclic structures. rsc.org Future research will focus on exploring and controlling these novel reactivity patterns to expand the accessible chemical space.

One area of intense investigation is the tunable divergent reactivity of aziridinium (B1262131) ylides, which can be used for the rapid synthesis of either complex azetidines or piperidines depending on the catalyst or carbene precursor used. chemrxiv.org Computational studies are being employed to understand the factors that control these reaction pathways, enabling chemists to selectively forge new scaffolds. chemrxiv.org

Ring expansion reactions represent another powerful tool. Azetidines featuring a 3-hydroxypropyl side chain at the 2-position can undergo intramolecular N-alkylation to form a bicyclic azoniabicyclo[3.2.0]heptane intermediate. acs.org This intermediate can then be opened by various nucleophiles to yield either pyrrolidines or azepanes, with the outcome dependent on the substitution pattern and the nucleophile. acs.org Understanding and controlling this regioselectivity through further experimental and computational work will provide access to a diverse range of five- and seven-membered nitrogen heterocycles. acs.org

Advanced Computational Design for Targeted Azetidine Synthesis and Drug Development

Computational chemistry is becoming an indispensable tool for accelerating the development of azetidine-based compounds. Future work will increasingly rely on advanced computational models to guide both synthesis and drug discovery.

Recently, researchers at MIT and the University of Michigan developed computational models to predict the feasibility of photocatalyzed reactions for forming azetidines. mit.edu By calculating the frontier orbital energies of potential reactants (alkenes and oximes), these models can quickly predict which pairs will react successfully, circumventing laborious trial-and-error experimentation. mit.edu This predictive power allows for the pre-screening of a vast number of substrates, identifying promising candidates for reactions that were previously thought to be inaccessible. mit.edu

In drug development, molecular docking is a key computational technique used to predict the binding affinity of molecules to biological targets. This approach has been used to design novel 2-azetidinone-based analogues of Combretastatin A-4 as anticancer agents that target the colchicine (B1669291) binding site on tubulin. researchgate.net Similarly, chiral diaryl azetidin-2-one (B1220530) derivatives have been designed and evaluated as tubulin polymerization inhibitors, with computational studies helping to rationalize their activity. nih.gov The integration of computational design will continue to be crucial for identifying promising drug candidates and optimizing their interactions with specific biological targets. researchgate.netresearchgate.net

Uncovering New Biological Targets and Therapeutic Applications for Azetidine Derivatives

Azetidine-containing compounds exhibit a remarkably diverse range of pharmacological activities, including anticancer, antibacterial, antimalarial, and antiviral properties. nih.govresearchgate.net A major future direction is the systematic exploration and identification of novel biological targets for these derivatives, leading to new therapeutic applications.

One significant discovery is a series of azetidine-2-carbonitriles that act as potent inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH), an essential enzyme for pyrimidine (B1678525) biosynthesis in the malaria parasite. nih.gov The optimized compound, BRD9185, shows curative potential in animal models and represents a new structural class of DHODH inhibitors. nih.gov

Azetidines are also being incorporated into advanced therapeutic modalities like proteolysis-targeting chimeras (PROTACs). PROTACs are designed to degrade specific proteins by hijacking the cell's ubiquitin-proteasome system. acs.org Recent studies have shown that replacing a pyrrolidine (B122466) or piperidine (B6355638) ring with an azetidine ring in a PROTAC designed to degrade Bruton's tyrosine kinase (BTK) can significantly improve metabolic stability while maintaining high degradation potency. acs.org This highlights the potential of the azetidine scaffold to enhance the "drug-like" properties of complex therapeutic agents. Future research will likely uncover many more targets and applications, from enzyme inhibitors to modulators of protein-protein interactions. medwinpublishers.comjmchemsci.com

| Therapeutic Area | Biological Target/Application | Example Azetidine Class | Reference |

|---|---|---|---|

| Antimalarial | P. falciparum Dihydroorotate Dehydrogenase (PfDHODH) | Azetidine-2-carbonitriles | nih.gov |

| Anticancer | Tubulin Polymerization | Diaryl azetidin-2-ones | nih.gov |

| Anticancer | Targeted Protein Degradation (PROTAC) | BTK-degrading PROTACs with azetidine linkers | acs.org |

| General | Antibacterial, Antifungal, Antioxidant, Anti-inflammatory | Various azetidine and azetidin-2-one derivatives | medwinpublishers.comnih.govjmchemsci.com |

Integration of Azetidine Scaffolds into Macrocyclic and Polycyclic Systems

The unique structural properties of azetidines make them valuable building blocks for constructing larger, more complex molecular architectures such as macrocycles and polycycles. This integration is a burgeoning area of research with applications in both medicine and materials science.

In the field of peptidomimetics, the 3-aminoazetidine (3-AAz) subunit has been introduced as a novel turn-inducing element for the efficient synthesis of small macrocyclic peptides. researchgate.netnih.gov Cyclic peptides are an important class of drugs, but their synthesis can be difficult. nih.gov Incorporating a 3-AAz unit into the linear peptide precursor has been shown to greatly improve the efficiency of macrocyclization for tetra-, penta-, and hexapeptides. nih.gov Furthermore, the azetidine nitrogen provides a handle for late-stage functionalization, allowing for the attachment of dyes or biotin (B1667282) tags, while also improving the peptide's stability against proteases. researchgate.netnih.gov

Beyond peptides, azetidine structures are being used to design and synthesize novel polycyclic energetic materials. bohrium.com By combining bicyclic triazolyl structures with azetidine derivatives like DFAZ or DNAZ, researchers have created new polycyclic compounds with high decomposition temperatures and improved densities. bohrium.com This strategy demonstrates how the rigid, strained nature of the azetidine ring can be used to build stable, high-density polycyclic frameworks, opening up new avenues for the design of advanced materials. bohrium.com

Q & A

Q. What are the standard synthetic routes for 3-amino-3-methyl-N-benzylazetidine?

The synthesis typically involves a multi-step process:

- Azetidine ring formation : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions (e.g., K₂CO₃ in DMF) .

- Functionalization : Introduction of the benzyl group via nucleophilic substitution or reductive amination using benzyl halides or aldehydes. Optimize reaction time (12–24 hrs) and temperature (60–80°C) to minimize byproducts .

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) for ≥95% purity .

Q. How should researchers characterize this compound to confirm structural integrity?

Use complementary analytical techniques:

- NMR Spectroscopy : Compare and NMR shifts with computational predictions (e.g., δ 2.8–3.2 ppm for azetidine protons, δ 45–50 ppm for quaternary carbons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 219.149) .

- Elemental Analysis : Validate C, H, N content within ±0.3% of theoretical values .

Q. What safety protocols are critical during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for chiral derivatives?

- Chiral Catalysts : Employ palladium complexes with BINAP ligands for asymmetric hydrogenation of imine intermediates (≥90% ee) .

- Kinetic Resolution : Use lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer from racemic mixtures .

- Crystallographic Validation : Confirm enantiopurity via single-crystal X-ray diffraction (e.g., CCDC deposition codes) .

Q. What strategies resolve contradictions in reported bioactivity data?

- Dose-Response Reproducibility : Conduct triplicate assays (e.g., MIC tests against S. aureus) with standardized inoculum sizes .

- Structural-Activity Analysis : Compare analogs (e.g., 3-chloro or 3-fluoro substitutions) to isolate electronic vs. steric effects .

- Meta-Analysis : Apply statistical tools (e.g., Cohen’s d) to quantify effect-size discrepancies across studies .

Q. Which computational methods predict binding modes with biological targets?

- Molecular Docking : Use AutoDock Vina with homology-modeled receptors (e.g., bacterial enoyl-ACP reductase) to identify key H-bond interactions .

- DFT Calculations : Analyze frontier orbitals (HOMO/LUMO) to predict reactivity in nucleophilic substitutions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

Q. How can reaction yields be optimized for scale-up?

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. ethereal solvents (THF) to balance reactivity and solubility .

- Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining >85% yield .

- Inline Analytics : Implement PAT tools (e.g., FTIR probes) to monitor intermediate formation in real time .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.